5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound belonging to the class of benzo[d][1,3]dioxin-4-ones These compounds are characterized by a dioxin ring structure fused with a benzene ring
Preparation Methods
The synthesis of 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through several routes. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired benzo[d][1,3]dioxin-4-one derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxymethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions
Scientific Research Applications
5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The compound may exert its effects through the activation or inhibition of certain enzymes or receptors. For instance, it may interact with the aryl hydrocarbon receptor (AhR), leading to downstream effects on gene expression and cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar dioxin ring structures but differ in their chlorine substitutions.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with different structural arrangements and chlorine substitutions.
Polychlorinated biphenyls (PCBs): These compounds have biphenyl structures with chlorine substitutions and exhibit dioxin-like toxicity
Properties
CAS No. |
888958-28-9 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H14O5/c1-12(2)16-9-6-4-5-8(15-7-14-3)10(9)11(13)17-12/h4-6H,7H2,1-3H3 |
InChI Key |
MKQNGRPRHVXONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=CC=C2)OCOC)C(=O)O1)C |
Origin of Product |
United States |
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